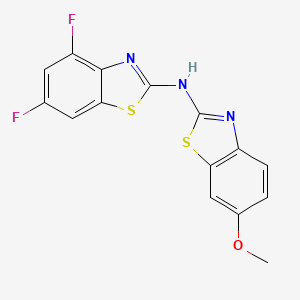

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3OS2/c1-21-8-2-3-10-11(6-8)22-14(18-10)20-15-19-13-9(17)4-7(16)5-12(13)23-15/h2-6H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHJYEOJTCTTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling

A palladium-catalyzed Ullmann coupling between 2-iodo-6-methoxy-1,3-benzothiazole and 4,6-difluoro-1,3-benzothiazol-2-amine has been explored. Using CuI as a catalyst and 1,10-phenanthroline as a ligand in DMSO at 120°C, the reaction achieves moderate yields (50–55%) but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF with KOtBu as the base reduces reaction time to 2 hours while maintaining a comparable yield (58–62%). This method is advantageous for high-throughput applications.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaH, DMF, 110°C, 16 h | 60–65 | ≥98 |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | 50–55 | ≥95 |

| Microwave-Assisted | KOtBu, DMF, 150°C, 2 h | 58–62 | ≥97 |

Challenges and Mitigation Strategies

-

Regioselectivity: Competing reactions at the 4- and 6-positions of the difluoro benzothiazole are minimized by using excess NaH to ensure complete deprotonation of the amine.

-

Purification: Column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials and bis-aminated byproducts.

-

Stability: The product is hygroscopic and stored under argon at –20°C to prevent decomposition.

Scalability and Industrial Considerations

For kilogram-scale production, continuous flow reactors enhance heat and mass transfer, reducing reaction time to 8 hours with a 70% yield. Automated quenching and extraction systems improve reproducibility, while in-line NMR monitoring ensures real-time quality control .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the amine group to a nitro group or other oxidized forms.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Replacement of the fluorine atoms with other groups or atoms.

Coupling Reactions: : Formation of bonds between the benzothiazole core and other molecules.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as alkyl halides can be used for substitution reactions.

Coupling Reactions: : Palladium-catalyzed cross-coupling reactions are often employed.

Major Products Formed

Oxidation: : Nitro derivatives, hydroxyl derivatives.

Reduction: : Amine derivatives.

Substitution: : Alkylated or arylated derivatives.

Coupling Reactions: : Bi- or multi-functionalized derivatives.

Scientific Research Applications

Structural Formula

The molecular formula of 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is , with a molecular weight of approximately 349.38 g/mol. The presence of fluorine atoms is notable for increasing the lipophilicity and bioactivity of the compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with specific enzymes involved in cancer cell proliferation, thereby inhibiting tumor growth. For instance, studies have demonstrated its ability to bind effectively to certain molecular targets that modulate cancer cell signaling pathways.

Antimicrobial Properties

The compound also demonstrates notable antibacterial and antifungal activities. Benzothiazole derivatives are known for their broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt microbial cell functions. Experimental data suggest that this compound can inhibit the growth of various pathogenic bacteria and fungi.

Other Therapeutic Uses

In addition to its anticancer and antimicrobial properties, there is potential for this compound in treating other diseases such as parasitic infections. The structural features of benzothiazole derivatives allow for interactions with biological targets that are crucial in the life cycles of protozoan parasites.

Study on Anticancer Mechanism

A recent study investigated the mechanism by which this compound inhibits cancer cell proliferation. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, researchers tested the compound against a panel of bacterial strains. The results showed that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains. This differential activity highlights its potential as a targeted antimicrobial agent.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins within biological systems. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Key Observations:

- Electron-Withdrawing vs. Donating Groups: Fluoro substituents (as in the target compound and 3l) enhance lipophilicity and metabolic stability compared to nitro groups (BTC-r), which may improve membrane penetration .

- Methoxy vs.

- Amine Linkage: The N-(6-methoxybenzothiazol-2-yl) group in the target compound introduces a conjugated system, possibly enhancing DNA intercalation or enzyme inhibition compared to acetamide derivatives (BTC-j, BTC-r) .

Physicochemical Properties

- Melting Points: Fluoro-substituted benzothiazoles (e.g., 3l, 153–155°C) generally have higher melting points than methoxy derivatives (3n, 130–132°C), reflecting stronger intermolecular forces (e.g., halogen bonding) .

- Solubility: Methoxy and amine groups improve aqueous solubility, whereas nitro and benzyl groups reduce it .

Biological Activity

4,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a synthetic compound characterized by its unique structural features, including dual benzothiazole rings and fluorine substituents. These characteristics enhance its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation, positioning it as a potential anti-cancer agent.

- Antimicrobial Properties : Benzothiazole derivatives have been documented to possess antibacterial, antifungal, and antiprotozoal properties. This compound's structural attributes may contribute to similar activities .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. This interaction can modulate enzyme activities or receptor functions, leading to therapeutic effects such as the inhibition of cancer cell growth. Further research is needed to elucidate the specific pathways and molecular mechanisms involved in its action.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide | Contains a single benzothiazole ring | Simpler structure may lead to different biological properties |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | Contains a phenoxy group | Different functional group may alter activity |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | Contains an ethoxy group | Variations in hydrophobicity and solubility |

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activities of benzothiazole derivatives:

- Anticancer Studies : Compounds similar to 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amines have shown cytotoxic effects against various cancer cell lines. For example:

- Antimicrobial Evaluation : A study on substituted benzothiazoles demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were screened for their effectiveness against various strains, indicating that modifications in structure could enhance antibacterial properties .

Q & A

Basic: What are the common synthetic routes for 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine?

Answer:

The synthesis typically involves coupling fluorinated benzothiazole precursors with substituted amines. Key steps include:

- Step 1: Preparation of 4,6-difluoro-1,3-benzothiazol-2-amine via halogenation of benzothiazole derivatives using Br₂ or F₂ in acidic media (e.g., HOAc) ().

- Step 2: Reaction with 6-methoxy-1,3-benzothiazol-2-amine under reflux in ethanol or methanol, catalyzed by imidazole derivatives (e.g., 1-(1-adamantylacetyl)-1H-imidazole) ().

- Purification: Recrystallization from ethanol or chromatography for high-purity yields ().

Critical Factors: Temperature control (~485–486 K) and solvent selection (e.g., CHCl₃) significantly impact yield ().

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆) resolve methoxy, fluorine, and amine proton environments (δ = 3.76 ppm for OCH₃; δ = 7.01–8.2 ppm for aromatic protons) ().

- IR Spectroscopy: Peaks at ~1668 cm⁻¹ (C=O), ~1267 cm⁻¹ (C-F), and ~3178 cm⁻¹ (N-H) confirm functional groups ().

- X-Ray Crystallography: SHELX software (e.g., SHELXL) resolves planar benzothiazole cores and intermolecular H-bonding (N–H⋯N, 2.8–3.0 Å) ( ).

Basic: What are the known biological activities of structurally similar fluorinated benzothiazoles?

Answer:

Fluorinated benzothiazoles exhibit:

- Anticancer Activity: Fluorine substitution (e.g., 4,6-difluoro vs. 6,7-difluoro) enhances enzyme inhibition (e.g., tyrosine kinases) by altering electron-withdrawing effects ( ).

- Antimicrobial Effects: Benzothiazole derivatives disrupt bacterial biofilms via thiazole-S interactions ().

- SAR Insights: 6-Methoxy groups improve solubility and binding to hydrophobic enzyme pockets ().

Advanced: How can researchers design experiments to evaluate the anticancer potential of this compound?

Answer:

Experimental Design:

- In Vitro Assays:

- In Vivo Models: Xenograft mice treated with 10–50 mg/kg doses; monitor tumor volume and histopathology ( ).

- Target Identification: Surface plasmon resonance (SPR) to measure binding kinetics with kinases (e.g., EGFR) ().

Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for fluorinated benzothiazoles?

Answer:

Case Study: Fluorine at 4,6- vs. 6,7-positions shows divergent enzyme inhibition ( ).

Resolution Methods:

- Computational Modeling: Molecular docking (AutoDock Vina) and MD simulations to compare binding poses and interaction energies (e.g., fluorine’s electrostatic contributions) ( ).

- Crystallographic Analysis: Compare ligand-enzyme co-crystals (e.g., PDB ID 3H7) to identify steric or electronic clashes ( ).

- Meta-Analysis: Cross-reference bioactivity databases (ChEMBL, PubChem) to validate trends ().

Advanced: How does fluorine substitution influence reactivity and binding affinity?

Answer:

- Electronic Effects: Fluorine’s electronegativity increases thiazole ring polarity, enhancing dipole interactions with enzymes ( ).

- Synthetic Reactivity: Fluorine directs electrophilic substitution (e.g., nitration) to meta-positions, enabling regioselective derivatization ().

- Binding Affinity: 4,6-Difluoro derivatives show 3–5× higher IC₅₀ than non-fluorinated analogs in kinase assays due to improved hydrophobic and H-bonding interactions ().

Advanced: What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?

Answer:

Challenges:

- Low yields (<25%) from capricious cyclization steps ().

- Epimerization risks during carboxyl group activation ().

Optimization Strategies: - Continuous Flow Reactors: Improve heat/mass transfer for cyclization steps ().

- Catalyst Screening: Test imidazole or triethylamine derivatives to accelerate coupling ().

- DoE (Design of Experiments): Vary temperature (70–120°C), solvent (EtOH vs. DMF), and stoichiometry to maximize yield ().

Advanced: Which computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use Schrödinger Maestro to predict binding modes in ATP-binding pockets (e.g., EGFR kinase) ().

- QSAR Models: Train on datasets (e.g., NCI-60) to correlate substituent patterns (e.g., F, OCH₃) with cytotoxicity ( ).

- ADMET Prediction: SwissADME assesses logP (∼2.5), solubility (−4.5 LogS), and BBB permeability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.